N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d]thiazole Ring: Starting with an appropriate aniline derivative, the benzo[d]thiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling Reaction: Finally, the two heterocyclic rings can be coupled through an amide bond formation using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, thiazole derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar activities and could be investigated for its effects on various biological targets.
Medicine
In medicine, compounds like this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(methylamino)thiazol-4-yl)acetamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)propionamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is unique due to its specific substitution pattern and the presence of both ethoxy and phenylamino groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-2-26-15-8-9-16-17(11-15)28-20(23-16)24-18(25)10-14-12-27-19(22-14)21-13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,21,22)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAROBSKBBOQNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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